8-Bromo-2,7-dimethoxy-1,5-naphthyridine

Descripción

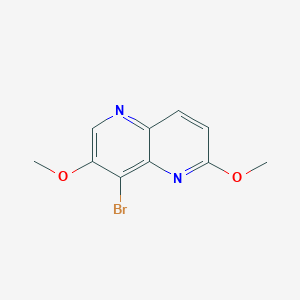

8-Bromo-2,7-dimethoxy-1,5-naphthyridine is a halogenated and methoxy-substituted derivative of the 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system with two nitrogen atoms. This compound is synthesized via bromination of 1,5-naphthyridine precursors, often using bromine in acetic acid or N-bromosuccinimide (NBS) to introduce bromine at the 8-position . The methoxy groups at positions 2 and 7 enhance electron density, influencing reactivity in cross-coupling reactions and biological interactions. Its primary applications include serving as an intermediate in pharmaceutical synthesis (e.g., DYRK1A inhibitors and bacterial topoisomerase inhibitors) and materials science .

Propiedades

Número CAS |

1003944-35-1 |

|---|---|

Fórmula molecular |

C10H9BrN2O2 |

Peso molecular |

269.09 g/mol |

Nombre IUPAC |

8-bromo-2,7-dimethoxy-1,5-naphthyridine |

InChI |

InChI=1S/C10H9BrN2O2/c1-14-7-5-12-6-3-4-8(15-2)13-10(6)9(7)11/h3-5H,1-2H3 |

Clave InChI |

FMZXMUGUZQYWDY-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC2=C(C(=CN=C2C=C1)OC)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Reactivity and Functionalization

- Cross-Coupling Reactions : The bromine atom at C8 in 8-Bromo-2,7-dimethoxy-1,5-naphthyridine enables Suzuki-Miyaura couplings with aryl/vinyl boronic acids, yielding biaryl or alkenyl derivatives . In contrast, 4-Bromo-8-methyl-1,5-naphthyridine (Br at C4) shows lower reactivity due to steric hindrance from the methyl group .

- Electronic Effects : The 2,7-dimethoxy substitution increases electron density at the naphthyridine core, facilitating nucleophilic aromatic substitutions. Comparatively, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits stronger electrophilicity at C7 due to fluorine’s electron-withdrawing effect .

- Biological Activity : 6-Methoxy-1,5-naphthyridine derivatives demonstrate potent DNA gyrase inhibition, while the 2,7-dimethoxy analog’s activity remains underexplored but is hypothesized to enhance intercalation due to planar methoxy groups .

Physicochemical Properties

- Solubility : Methoxy groups improve aqueous solubility compared to alkyl or halogen-only analogs (e.g., 4-Bromo-8-methyl-1,5-naphthyridine) .

- Thermal Stability : Dibrominated derivatives like 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione exhibit higher stability in polymer matrices due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.